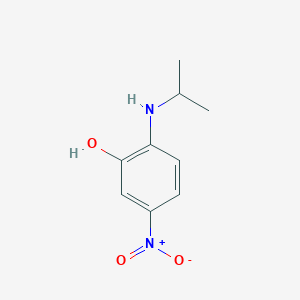

2-(Isopropylamino)-5-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

5-nitro-2-(propan-2-ylamino)phenol |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)10-8-4-3-7(11(13)14)5-9(8)12/h3-6,10,12H,1-2H3 |

InChI Key |

YDCVXLYRCGKFBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

N Alkylation of 2 Amino 5 Nitrophenol:a Second Major Strategy is the Direct Alkylation of the Amino Group of 2 Amino 5 Nitrophenol. This Can Be Achieved Using an Isopropylating Agent, Such As 2 Bromopropane or Isopropyl Iodide. Research on the Selective Alkylation of Aminophenols Has Shown That This Transformation is Possible.researchgate.nethowever, a Significant Challenge is the Potential for Competing O Alkylation of the Phenolic Hydroxyl Group. Furthermore, Studies Have Indicated That Using Secondary Alkyl Halides Like Isopropyl Bromide Can Lead to Lower Yields Compared to Primary Alkyl Halides.researchgate.netto Circumvent This, the Amino Group Can Be Selectively Alkylated Through a Two Step Process Involving Initial Protection of the Hydroxyl Group, Followed by Alkylation of the Amine and Subsequent Deprotection.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, yield, and purity of the final product are highly dependent on the optimization of various reaction parameters. For the synthesis of this compound, key factors include the choice of catalyst, solvent, and temperature.

Catalyst Screening and Reaction Kinetics

Catalysis in N-Alkylation and Nucleophilic Aromatic Substitution: While some N-alkylation reactions can proceed without a catalyst, particularly with reactive alkyl halides, the use of a base is often necessary to neutralize the acid generated during the reaction. Common bases include potassium carbonate or triethylamine. In the case of nucleophilic aromatic substitution of 2-chloro-5-nitrophenol with isopropylamine, the reaction is typically self-catalyzed by the amine reactant, which also acts as a base. However, in some instances of nucleophilic aromatic substitution, phase-transfer catalysts can be employed to enhance the reaction rate, especially in biphasic systems. For related syntheses of β-amino alcohols from nitroarenes, palladium on carbon (Pd/C) has been used as a versatile catalyst that facilitates both the reduction of the nitro group and the ring-opening of epoxides in a tandem process. acs.org

Catalysis in Nitration: In the nitration of phenols, the reaction is catalyzed by the strong acid (typically sulfuric acid) used in the nitrating mixture, which generates the active electrophile, the nitronium ion (NO₂⁺). Alternative and potentially more regioselective nitration methods have been developed using solid acid catalysts or metal nitrates.

Reaction Kinetics: The rate of synthesis is influenced by the concentration of reactants and the temperature. For instance, in the nucleophilic substitution of 2-chloro-5-nitrophenol, the reaction rate would be expected to follow second-order kinetics, being first order in both the aryl halide and isopropylamine. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical for maximizing the yield and selectivity of the desired product.

Solvent Effects: The solvent plays multiple roles: it dissolves the reactants, influences their reactivity, and can affect the reaction pathway.

For Nucleophilic Aromatic Substitution: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often preferred for nucleophilic aromatic substitution reactions as they can stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.

For N-Alkylation: The choice of solvent for the alkylation of 2-amino-5-nitrophenol would depend on the specific strategy. Aprotic solvents like acetone (B3395972) or acetonitrile (B52724) are commonly used in conjunction with a base like K₂CO₃.

For Nitration: The nitration of phenols is typically carried out in the presence of concentrated sulfuric acid, which acts as both a catalyst and a solvent. Using a co-solvent like dichloromethane (B109758) can be employed, as seen in the synthesis of 2-amino-5-nitrophenol from 2-benzoxazolinone. chemicalbook.com

Temperature Control: Temperature has a significant impact on both the rate and selectivity of the reaction.

Nitration Reactions: These are highly exothermic, and careful temperature control is essential to prevent over-nitration and the formation of undesired byproducts. The nitration of phenol (B47542) to form mononitrophenols is typically conducted at low temperatures. chemicalpapers.com

Nucleophilic Aromatic Substitution and N-Alkylation: For these reactions, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can promote side reactions, such as O-alkylation or decomposition of the product. An optimal temperature must be determined experimentally to balance reaction speed and selectivity. For example, the alkylation of a related phenol was carried out at 60°C. prepchem.com

Below is a table summarizing hypothetical reaction conditions for the synthesis of this compound based on analogous reactions.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

| Synthetic Route | Starting Materials | Reagents | Solvent | Temperature | Catalyst/Base |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Chloro-5-nitrophenol, Isopropylamine | - | DMF or DMSO | 80-120 °C | Isopropylamine (excess) |

| N-Alkylation | 2-Amino-5-nitrophenol | 2-Bromopropane (B125204) | Acetonitrile or Acetone | 50-80 °C | K₂CO₃ or Cs₂CO₃ |

| Reductive Amination | 5-Nitrosalicylaldehyde, Isopropylamine | Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol (B145695) | 0-25 °C | - |

Stereoselective and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound necessitates careful control over the regioselectivity of the electrophilic substitution on the aromatic ring. The primary challenge lies in introducing the nitro group at the C-5 position, which is para to the hydroxyl group and meta to the isopropylamino group. Both the hydroxyl and the amino groups are activating and ortho, para-directing. Therefore, direct nitration of 2-(isopropylamino)phenol (B8753730) would likely lead to a mixture of products, with nitration occurring at positions activated by both groups, primarily ortho and para to the hydroxyl and amino substituents.

To achieve the desired 5-nitro substitution, a multi-step synthetic strategy is typically required. One plausible approach involves the protection of the more reactive amino group, followed by regioselective nitration, and subsequent deprotection.

A relevant synthetic route can be inferred from the synthesis of the analogous compound, 2-amino-5-nitrophenol. One documented method involves the nitration of 2-benzoxazolinone, which is formed from o-aminophenol. In this process, the nitration occurs primarily at the 5-position. Subsequent alkaline hydrolysis of the nitro-substituted benzoxazolinone yields 2-amino-5-nitrophenol. pnas.orgacs.org This strategy effectively directs the nitration to the desired position by modifying the directing influence of the ortho substituent. A similar strategy could be envisioned for this compound, starting from 2-(isopropylamino)phenol.

Another approach for the synthesis of related compounds like 2-methyl-5-nitrophenol (B1294729) involves the diazotization of 2-methyl-5-nitroaniline, followed by hydrolysis of the diazonium salt to introduce the hydroxyl group. rsc.org This highlights that the substitution pattern is often established by beginning with a precursor where the relative positions of the substituents are already defined.

The issue of stereoselectivity is not a primary concern in the synthesis of this compound itself, as the molecule is achiral. Stereoselective synthesis becomes relevant when chiral centers are present or introduced into a molecule. researchgate.net In the context of analogous aminophenol structures, stereoselectivity is a critical consideration in the synthesis of more complex molecules, such as certain amino acid derivatives where aminophenols may be used as catalysts or precursors. rsc.org

| Precursor/Intermediate | Reagents and Conditions | Product | Key Consideration |

| 2-Benzoxazolinone | Sulfuric acid, Nitric acid; Dichloromethane | 5-Nitro-2-benzoxazolinone | Protection of the amino and hydroxyl groups to direct nitration to the 5-position. |

| 5-Nitro-2-benzoxazolinone | Sodium phosphate (B84403) dibasic dodecahydrate; Water | 2-Amino-5-nitrophenol | Hydrolysis to reveal the aminophenol structure. |

| o-Aminophenol | Urea; Heat, then HNO3, H2SO4, then alkaline hydrolysis | 2-Amino-5-nitrophenol | A one-pot, multi-step process involving cyclocondensation, nitration, and hydrolysis. acs.org |

| 2-Methyl-5-nitroaniline | 10% H2SO4, NaNO2; then H2O, H2SO4, reflux | 2-Methyl-5-nitrophenol | Introduction of the hydroxyl group via a diazonium salt intermediate. rsc.org |

Novel Synthetic Approaches and Green Chemistry Principles Applied to this compound

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in chemical research. For the synthesis of this compound and its analogs, several green chemistry principles are being explored, including biocatalysis, photochemical methods, and electrosynthesis.

Biocatalytic Transformations for Analogous Structures

Biocatalysis offers a green alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. While specific biocatalytic routes to this compound have not been extensively reported, research on analogous structures demonstrates the potential of this approach.

For instance, the enzymatic conversion of nitroaromatic compounds to ortho-aminophenols has been achieved using a combination of a metal catalyst and an immobilized enzyme. rsc.org A continuous flow system using zinc for the initial reduction of nitrobenzene (B124822) to hydroxylaminobenzene, followed by enzymatic rearrangement to o-aminophenol by an immobilized hydroxylaminobenzene mutase, has been demonstrated with high conversion efficiency. rsc.org This chemo-enzymatic cascade could potentially be adapted for the synthesis of substituted aminophenols.

Furthermore, salicylate (B1505791) hydroxylase from Pseudomonas putida has been shown to catalyze the hydroxylation of o-nitrophenol to catechol, cleaving the C-N bond in the process. nih.gov This highlights the ability of enzymes to perform specific transformations on nitrophenol scaffolds. The degradation of p-aminophenol, a related compound, has also been studied using nanostructured iron catalysts in combination with enzymes, showcasing another avenue for bio-hybrid catalytic systems. nih.gov

Photochemical Synthesis Routes

Photochemical methods utilize light to initiate chemical reactions and can offer unique reaction pathways. The photochemistry of nitrophenols is an active area of research, although it has been more focused on their atmospheric degradation rather than their synthesis. pnas.orgnih.gov

Studies have shown that the irradiation of nitrophenols in aqueous solutions can lead to the formation of nitrite (B80452) and nitrous acid (HONO). acs.org The photolysis of o-nitrophenols, in particular, has been identified as a gas-phase source of HONO, initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. rsc.org While these findings relate to the decomposition of nitrophenols, they provide insight into the photochemical reactivity of the functional groups present in this compound. Understanding these degradation pathways is crucial for developing stable synthetic photochemical routes.

Electrosynthesis Methodologies

Electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. This approach is gaining traction as a sustainable and highly controllable synthetic tool.

For aminophenol derivatives, an electrochemical method for the synthesis of 5-aminocoumarans from aminophenols and olefins has been developed. acs.org This process takes advantage of the facile anodic oxidation of aminophenols to form radical intermediates that can participate in further reactions. acs.org Additionally, the electrochemical oxidation of p-aminophenol has been studied for wastewater treatment, providing insights into the electrochemical behavior of these molecules. frontiersin.org The electrosynthesis of copolymers of aniline (B41778) and p-aminophenol has also been reported, demonstrating the feasibility of electro-polymerization of aminophenol structures. researchgate.net These examples suggest that electrochemical methods could be developed for the synthesis and functionalization of this compound and its analogs.

Derivatization and Functionalization Strategies for this compound Analogs

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound analogs is a key site for derivatization, allowing for the modulation of the compound's physical and chemical properties. Common modifications include O-alkylation and esterification.

O-alkylation of phenols is a well-established transformation that can be achieved under various conditions. tandfonline.comresearchgate.netgoogle.com For nitrophenols, which can be less reactive or prone to side reactions, specific methods have been developed. The reaction is often carried out in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, with an alkylating agent like an alkyl halide. researchgate.net

Esterification of the phenolic hydroxyl group is another important derivatization strategy. Nitrophenols can be esterified with reagents such as methanesulfonyl chloride in the presence of pyridine. acs.org The resulting sulfonate esters can be useful derivatives for further synthetic transformations.

Furthermore, p-nitrophenyl esters are widely used as activated esters in organic synthesis, particularly in peptide synthesis and for the acylation of biomolecules. rsc.orgresearchgate.net This demonstrates the utility of the nitrophenyl ester moiety as a reactive handle for further functionalization. The synthesis of these esters typically involves the reaction of a carboxylic acid with p-nitrophenol in the presence of a coupling agent.

Functionalization of the Isopropylamino Moiety

The secondary amine of this compound is a key site for chemical modification, allowing for the introduction of a variety of functional groups that can modulate the molecule's properties. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reaction with various electrophiles. Common transformations include acylation and alkylation.

Acylation: The isopropylamino group can be readily acylated by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. ncert.nic.inpearson.com This reaction typically proceeds via nucleophilic acyl substitution and is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). derpharmachemica.com The addition of an acyl group can serve as a protective strategy for the amino group to prevent unwanted side reactions during subsequent synthetic steps, such as electrophilic aromatic substitution. pearson.com The resulting N-acyl derivative can be hydrolyzed back to the secondary amine under acidic or basic conditions.

Alkylation: Further alkylation of the secondary amine can lead to the formation of a tertiary amine. ncert.nic.in This can be achieved using alkyl halides. However, controlling the extent of alkylation can be challenging, and mixtures of the starting secondary amine, the tertiary amine product, and even quaternary ammonium (B1175870) salts may be formed. The reactivity in alkylation is influenced by steric hindrance around the nitrogen atom and the nature of the alkylating agent. ncert.nic.in More advanced methods, such as reductive amination, could also be employed for a more controlled introduction of alkyl groups.

Below is a table summarizing potential functionalization reactions of the isopropylamino moiety.

| Reaction Type | Reagent Example | Product Type | Notes |

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-2-(isopropylamino)-5-nitrophenol | Protects the amino group; reaction is a form of nucleophilic substitution. ncert.nic.inderpharmachemica.com |

| Acetic Anhydride ((CH₃CO)₂O) | N-acetyl-2-(isopropylamino)-5-nitrophenol | An alternative to acyl chlorides for acetylation. ncert.nic.in | |

| Alkylation | Methyl Iodide (CH₃I) | 2-((Isopropyl)(methyl)amino)-5-nitrophenol | Forms a tertiary amine; risk of over-alkylation to a quaternary ammonium salt exists. ncert.nic.in |

Aromatic Ring Substitutions and Side Chain Elongation

The substitution pattern on the benzene (B151609) ring of this compound is governed by the electronic effects of the three existing substituents: the hydroxyl (-OH) group, the isopropylamino (-NHR) group, and the nitro (-NO₂) group.

Aromatic Ring Substitutions:

The -OH and -NHR groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance (+R effect). quora.comblogspot.com Conversely, the -NO₂ group is a strong deactivating, meta-directing group because it withdraws electron density from the ring (-R effect). quora.comblogspot.com

In electrophilic aromatic substitution reactions, the positions of incoming electrophiles are determined by the interplay of these directing effects. The activating groups (-OH and -NHR) will dominate the directing effect over the deactivating nitro group. quora.com The hydroxyl group is at position 1, the isopropylamino group at position 2, and the nitro group at position 5.

The hydroxyl group directs incoming electrophiles to positions 2 (occupied), 4, and 6.

The isopropylamino group directs to positions 1 (occupied), 3, and 5 (occupied).

The nitro group directs to positions 1 (occupied) and 3 relative to its own position.

Considering the combined effects, the most activated and sterically accessible positions for electrophilic attack are C4 and C6. Therefore, reactions like halogenation, nitration, or sulfonation would be expected to yield products substituted at these positions. Due to the high activation provided by the phenol and amino groups, these reactions can often proceed under milder conditions than those required for benzene itself. blogspot.com

Nucleophilic aromatic substitution (SNAr) is generally less favorable on this ring unless a good leaving group is present. pressbooks.pubwikipedia.org The presence of the electron-withdrawing nitro group does activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group (positions 4 and 6). pressbooks.publibretexts.org If a leaving group were present at one of these positions, a nucleophile could displace it.

Side Chain Elongation:

Elongation of the isopropyl side chain is a more complex transformation. One hypothetical approach could involve the controlled oxidation of one of the methyl groups of the isopropyl moiety to a carboxylic acid, which could then be subjected to further chemical modifications. However, achieving selective oxidation of the side chain without affecting the sensitive aminophenol ring would be synthetically challenging. Direct C-H functionalization of the isopropyl group represents a more modern but potentially difficult strategy for elongation. nih.gov

The following table outlines potential aromatic substitution reactions.

| Reaction Type | Reagent Example | Predicted Product(s) | Notes |

| Halogenation | Bromine (Br₂) in a non-polar solvent | 4-Bromo-2-(isopropylamino)-5-nitrophenol and/or 6-Bromo-2-(isopropylamino)-5-nitrophenol | The -OH and -NHR groups strongly activate the ring for electrophilic substitution. blogspot.com |

| Nitration | Dilute Nitric Acid (HNO₃) | 2-(Isopropylamino)-4,5-dinitrophenol and/or 2-(Isopropylamino)-5,6-dinitrophenol | The existing groups make the ring highly reactive, so mild conditions are necessary to avoid over-nitration or oxidation. blogspot.com |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 4-(Isopropylamino)-3-nitro-6-sulfonicphenol and/or 2-(Isopropylamino)-3-nitro-4-sulfonicphenol | The position of sulfonation would be directed by the powerful activating groups. |

Advanced Spectroscopic and Analytical Characterization of 2 Isopropylamino 5 Nitrophenol

Vibrational Spectroscopy for Functional Group Elucidation (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. While specific experimental data for 2-(Isopropylamino)-5-nitrophenol is not widely available, a detailed analysis can be inferred from the spectra of closely related compounds such as 2-amino-5-nitrophenol (B90527) and various nitrophenol isomers. spectroscopyonline.comspectrabase.comnih.govresearchgate.netchemicalbook.com

Analysis of N-H, O-H, C=C, and N-O Stretching Frequencies

The vibrational spectrum of this compound is expected to be rich with characteristic absorption bands. The presence of a secondary amine (N-H), a hydroxyl group (O-H), an aromatic ring (C=C), and a nitro group (N-O) would give rise to distinct peaks.

N-H Stretching: The N-H stretching vibration of the secondary isopropylamino group is anticipated to appear as a single, relatively weak band in the region of 3300-3500 cm⁻¹.

O-H Stretching: The phenolic O-H group will exhibit a broad absorption band, typically in the range of 3200-3600 cm⁻¹, with its broadness being indicative of hydrogen bonding. researchgate.net

C=C Stretching: The aromatic ring will show multiple sharp to medium intensity bands in the 1450-1600 cm⁻¹ region, which are characteristic of C=C stretching vibrations within the benzene (B151609) ring. researchgate.net

N-O Stretching: The nitro group (NO₂) is expected to display two distinct stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1385 cm⁻¹ range. spectroscopyonline.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (sec-Amine) | Stretching | 3300 - 3500 |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| N-O (Nitro) | Symmetric Stretching | 1335 - 1385 |

This table presents expected frequency ranges based on analogous compounds.

Hydrogen Bonding Interactions from Spectral Shifts

The presence of both a hydroxyl group and an amino group, along with a nitro group, in this compound suggests the high likelihood of both intramolecular and intermolecular hydrogen bonding. These interactions can cause significant shifts in the vibrational frequencies of the involved functional groups.

The broadness of the O-H stretching band is a classic indicator of hydrogen bonding. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen of the nitro group, or the nitrogen of the amino group, would lead to a downward shift (lower frequency) and broadening of the O-H band. Similarly, the N-H stretching frequency may also be affected, though to a lesser extent. The positions and shapes of these bands in the IR and Raman spectra can, therefore, provide valuable information about the nature and strength of these non-covalent interactions within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the number of different types of protons and their neighboring environments. Based on the structure, distinct signals are expected for the aromatic protons, the N-H proton, the O-H proton, and the protons of the isopropyl group.

The aromatic region would likely display a complex splitting pattern due to the coupling between the protons on the substituted benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the nitro, hydroxyl, and isopropylamino substituents. The isopropyl group would be characterized by a doublet for the six equivalent methyl protons and a septet for the single methine proton, a classic isopropyl splitting pattern. The N-H and O-H protons would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| Phenolic OH | 9.0 - 11.0 (broad) | Singlet |

| Amine N-H | 4.0 - 6.0 (broad) | Singlet |

| Isopropyl CH | 3.5 - 4.5 | Septet |

| Isopropyl CH₃ | 1.0 - 1.5 | Doublet |

This table presents expected chemical shifts and multiplicities based on analogous compounds.

Carbon-13 (¹³C) NMR Spectroscopic Elucidation of Carbon Framework

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct carbon signals are anticipated, corresponding to the six carbons of the aromatic ring and the three carbons of the isopropyl group.

The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carbon bearing the hydroxyl group (C-O) would appear downfield, as would the carbon attached to the nitro group (C-NO₂). The carbon attached to the isopropylamino group (C-N) would also show a characteristic shift. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

| Carbon Type | Expected Chemical Shift (ppm) |

| C-OH | 150 - 160 |

| C-NO₂ | 140 - 150 |

| C-N | 130 - 145 |

| Aromatic C-H | 100 - 130 |

| Isopropyl CH | 45 - 55 |

| Isopropyl CH₃ | 20 - 25 |

This table presents expected chemical shifts based on analogous compounds. chemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. For instance, it would show correlations between the coupled aromatic protons, and crucially, the coupling between the isopropyl methine proton and the methyl protons, confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to the carbon it is attached to, for example, connecting the aromatic proton signals to their corresponding aromatic carbon signals and the isopropyl proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations would be expected between the N-H proton and the carbons of the aromatic ring and the isopropyl group, and between the aromatic protons and the carbons bearing the substituents.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed structural assignment of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements.

The molecular formula for this compound is C₉H₁₂N₂O₃. High-resolution mass spectrometers, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure the mass of a molecule with exceptional accuracy, typically within a few parts per million (ppm). enovatia.comnih.gov This allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The monoisotopic mass of this compound is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The theoretical monoisotopic mass provides a precise target for HRMS analysis. The presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) gives rise to a characteristic isotopic pattern (M+1, M+2 peaks) in the mass spectrum. The relative abundances of these isotopic peaks can be calculated and compared with the experimental data to further confirm the elemental composition. msu.eduresearchgate.net

Table 1: Theoretical Mass Data for [C₉H₁₂N₂O₃ + H]⁺

| Description | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₃ |

| Monoisotopic Mass | 196.0848 g/mol |

| Protonated Ion [M+H]⁺ | C₉H₁₃N₂O₃⁺ |

| Theoretical m/z of [M+H]⁺ | 197.0921 |

This table presents the calculated theoretical mass values for the protonated molecule of this compound.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

A plausible fragmentation pathway for protonated this compound would involve:

Loss of propene: A characteristic fragmentation for isopropyl-substituted amines, leading to the formation of a primary amine fragment ion.

Loss of the nitro group: Cleavage of the C-NO₂ bond.

Cleavage of the isopropyl group: Loss of an isopropyl radical.

Analysis of the MS/MS spectrum of the closely related compound 2-amino-5-nitrophenol ([M-H]⁻ precursor at m/z 153.03) shows characteristic fragments, which can help infer the behavior of the target molecule. nih.govmassbank.eu

Table 2: Predicted Major Fragment Ions in MS/MS of Protonated this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Description |

|---|---|---|---|

| 197.0921 | 155.0815 | C₃H₆ (Propene) | Loss of propene from the isopropyl group. |

| 197.0921 | 154.0733 | C₃H₇ (Isopropyl radical) | Alpha-cleavage resulting in loss of the isopropyl group. |

| 197.0921 | 151.0866 | NO₂ (Nitrogen dioxide) | Loss of the nitro group. |

This table outlines the predicted fragmentation patterns based on the chemical structure and known fragmentation rules for similar compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of a molecule, which are dictated by its chromophores and their interaction with the molecular environment.

The UV-Vis absorption spectrum of this compound is determined by its chromophoric system, which consists of the nitrated benzene ring substituted with a hydroxyl group (a strong electron-donating auxochrome) and an isopropylamino group (another electron-donating group). The interaction between the electron-donating groups and the electron-withdrawing nitro group facilitates intramolecular charge transfer (ICT) transitions. nih.gov

The spectra of nitrophenols typically exhibit two main absorption bands. acs.orgresearchgate.net

A high-energy band in the UV region, attributed to a π→π* transition within the benzene ring.

A lower-energy band extending into the visible region, which is characteristic of the n→π* transition involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, as well as the nitrogen of the amino group, transitioning to the π* orbital of the aromatic ring. This band is also described as having significant charge-transfer character. nih.govresearchgate.net

For instance, 2-nitrophenol (B165410) in aqueous solution shows absorption maxima around 279 nm and 351 nm. nih.gov The presence of the additional electron-donating isopropylamino group in this compound would be expected to cause a bathochromic (red) shift of these absorption bands compared to 2-nitrophenol.

Fluorescence in nitrophenols is often weak or non-existent due to efficient non-radiative decay pathways and intersystem crossing to triplet states. nih.gov

The electronic absorption spectrum of this compound is highly sensitive to the solvent environment (solvatochromism) and the pH of the solution. wikipedia.org

Solvent Polarity: Changing the solvent polarity alters the energy gap between the ground and excited states. wikipedia.org For compounds with significant intramolecular charge-transfer character, increasing solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. This leads to a bathochromic (red) shift in the absorption maximum (positive solvatochromism). acs.orgorientjchem.org Therefore, a shift to longer wavelengths would be expected for the ICT band of this compound when moving from a non-polar solvent (like hexane) to a polar solvent (like ethanol (B145695) or water).

Influence of pH: The spectrum is markedly affected by pH due to the presence of the acidic phenolic hydroxyl group and the basic amino group. youtube.com

In acidic to neutral solutions, the compound exists primarily in its protonated, neutral form.

In basic solutions (high pH), the phenolic proton is removed to form the phenolate (B1203915) anion. rsc.orgbgu.ac.il This deprotonation increases the electron-donating ability of the oxygen, enhances the intramolecular charge transfer, and extends the conjugated system. Consequently, a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect) are observed. rsc.orgekb.egresearchgate.net For example, the absorption maximum of p-nitrophenol shifts from 317 nm in acidic solution to 400 nm in basic solution due to the formation of the p-nitrophenolate ion. researchgate.net A similar dramatic color change and spectral shift are expected for this compound.

Table 3: Expected Shifts in λmax for this compound

| Condition | Expected Form | Effect on ICT Band | Spectral Shift |

|---|---|---|---|

| Increasing Solvent Polarity | - | Stabilization of polar excited state | Bathochromic (Red) Shift |

| Increasing pH (Basic) | Phenolate Anion | Enhanced conjugation and ICT | Strong Bathochromic (Red) Shift |

| Decreasing pH (Acidic) | Protonated Amine | Reduced conjugation | Hypsochromic (Blue) Shift |

This table summarizes the anticipated changes in the UV-Vis absorption spectrum of the compound under different environmental conditions.

X-ray Diffraction Analysis for Solid-State Structural Determination (If Crystalline)

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. suniv.ac.in

For a compound like this compound, which possesses both hydrogen bond donors (-OH, -NH) and acceptors (-NO₂, -OH), strong intermolecular hydrogen bonding is expected in the solid state. This could lead to a well-ordered crystalline structure. Studies on related compounds, such as p-nitrophenol and m-nitrophenol, have shown they exist as distinct polymorphic crystalline forms. nih.gov

However, a search of the current scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. Therefore, while it is likely to be a crystalline solid, its specific solid-state structure, crystal system, and packing arrangement have not been experimentally determined and reported. Ultrafast electron diffraction has been used to study the structural dynamics of similar molecules like o-nitrophenol in the gas phase. rsc.org

Crystal Structure Determination and Molecular Conformation

Information regarding the crystal system, space group, unit cell dimensions, and the precise arrangement of atoms within the this compound molecule is not available in published scientific literature. Therefore, a discussion of its molecular conformation, including specific bond lengths, bond angles, and dihedral angles, cannot be accurately presented.

Intermolecular Interactions and Crystal Packing Arrangements

Without experimental crystal structure data, a definitive analysis of the intermolecular forces governing the packing of this compound molecules in a crystalline lattice is not possible. This includes the identification and characterization of potential hydrogen bonds, van der Waals forces, and other non-covalent interactions that would dictate the three-dimensional arrangement of the molecules in the solid state.

Computational Chemistry and Theoretical Investigations of 2 Isopropylamino 5 Nitrophenol

Electronic Structure and Molecular Geometry Calculations

Theoretical studies on similar molecules suggest that the electronic structure and geometry of 2-(Isopropylamino)-5-nitrophenol would be determined by the interplay of the electron-donating isopropylamino group and the electron-withdrawing nitro group.

Density Functional Theory (DFT) Studies on Ground State Conformation and Stability

No specific DFT studies on the ground state conformation and stability of this compound have been published. Such a study would typically involve geometry optimization to find the most stable arrangement of the atoms in three-dimensional space, considering the rotational freedom of the isopropyl and nitro groups.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Quantitative data on the precise bond lengths, bond angles, and dihedral angles for this compound from computational studies are not available. This information would be crucial for a detailed understanding of the molecule's three-dimensional structure.

Charge Distribution and Electrostatic Potential Maps

There are no published charge distribution analyses or electrostatic potential maps specifically for this compound. These computational tools would be instrumental in visualizing the electron density distribution and predicting regions of the molecule susceptible to electrostatic interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis for this compound, which is essential for predicting its chemical reactivity, has not been reported in the scientific literature.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The specific energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound are undetermined. This information is fundamental for understanding its electronic transitions and reactivity.

Prediction of Electrophilic and Nucleophilic Sites

Without FMO analysis and electrostatic potential maps, a definitive prediction of the electrophilic and nucleophilic sites of this compound cannot be made. Generally, the nitro group would be expected to create electrophilic sites on the aromatic ring, while the amino group would enhance nucleophilicity. However, the precise locations and relative reactivities remain unconfirmed by specific computational studies.

Spectroscopic Property Predictions and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can simulate its vibrational, magnetic resonance, and electronic spectra, providing a basis for the identification and characterization of the compound.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, which are unique to its structure and bonding. Theoretical calculations, typically using DFT with methods like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can predict these vibrational frequencies with a high degree of accuracy. epa.gov The calculated harmonic frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

For this compound, the simulated IR and Raman spectra are expected to exhibit characteristic bands corresponding to its functional groups. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. The phenolic hydroxyl (-OH) and secondary amine (-NH) groups give rise to distinct stretching and bending modes, the positions of which are sensitive to hydrogen bonding. The isopropyl group and the benzene (B151609) ring contribute a complex series of C-H and C-C stretching and bending vibrations.

A normal coordinate analysis based on theoretical calculations allows for the detailed assignment of each vibrational mode, which can be challenging to achieve from experimental spectra alone due to band overlap. nih.gov Studies on similar substituted phenols, such as 2,6-dimethyl-4-nitrophenol (B181267) and 2,6-dibromo-4-nitrophenol, have demonstrated the reliability of DFT calculations in reproducing experimental vibrational spectra. epa.govtandfonline.com

Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on computational studies of similar nitrophenol derivatives. Actual values may vary.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | 3400-3500 | Medium | Weak |

| N-H Stretch | 3350-3450 | Medium | Weak |

| C-H Stretch (Aromatic) | 3050-3150 | Weak | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong | Medium |

| NO₂ Asymmetric Stretch | 1520-1560 | Very Strong | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Strong |

| NO₂ Symmetric Stretch | 1330-1370 | Strong | Strong |

| C-N Stretch | 1250-1350 | Medium | Medium |

| O-H Bend | 1180-1250 | Medium | Weak |

| C-O Stretch | 1150-1250 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are invaluable for assigning experimental spectra and resolving structural ambiguities. The Gauge-Invariant Atomic Orbital (GIAO) method, employed within a DFT framework, is a common and effective approach for predicting NMR chemical shifts. researchgate.netscm.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated for each nucleus. The predicted shifts are influenced by the electronic environment, which is determined by the interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl and isopropylamino groups. Intramolecular hydrogen bonding can also significantly affect the chemical shifts of the involved protons and adjacent carbons. Comparing the calculated shifts with experimental data can confirm the proposed structure and provide insights into its electronic properties. mdpi.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shifts (in ppm) relative to a standard reference (e.g., TMS), based on computational methods and typical values for the functional groups. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | 150-160 |

| C2-NH | - | 140-150 |

| C3 | 7.0-7.5 | 115-125 |

| C4 | 6.5-7.0 | 110-120 |

| C5-NO₂ | - | 145-155 |

| C6 | 7.5-8.0 | 120-130 |

| CH (isopropyl) | 3.5-4.5 | 45-55 |

| CH₃ (isopropyl) | 1.0-1.5 | 20-25 |

| OH | 9.0-11.0 | - |

| NH | 5.0-6.0 | - |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common computational method for simulating electronic absorption spectra. rsc.org These simulations provide information about the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands).

The UV-Vis spectrum of this compound is expected to be characterized by π → π* transitions within the benzene ring and charge-transfer transitions involving the nitro, amino, and hydroxyl groups. nih.govpsu.edu The position and intensity of the absorption bands are sensitive to the solvent environment, which can be accounted for in the calculations. rsc.org Simulated spectra for related nitrophenols have shown good agreement with experimental data, aiding in the interpretation of the electronic structure and photophysical properties. researchgate.net

Table 3: Illustrative Predicted Electronic Transitions for this compound This table presents expected absorption maxima (λ_max) and oscillator strengths (f) based on TD-DFT calculations of similar aromatic nitro compounds. Actual values may vary.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 350-400 | > 0.1 | π → π* (Intramolecular Charge Transfer) |

| S₀ → S₂ | 280-320 | > 0.2 | π → π* (Locally Excited) |

| S₀ → S₃ | 230-260 | > 0.3 | π → π* (Locally Excited) |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. tandfonline.com MD simulations are particularly useful for exploring the conformational landscape and analyzing the stability of intramolecular interactions.

The structure of this compound is conducive to the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the nitrogen of the adjacent isopropylamino group (O-H···N), or between the hydrogen of the amino group and the oxygen of the hydroxyl group (N-H···O). Furthermore, a hydrogen bond between the amino hydrogen and an oxygen of the nitro group (N-H···O-N) is also possible.

Computational analysis is essential for characterizing this hydrogen bonding network. nih.gov By analyzing the geometries of the low-energy conformers obtained from quantum chemical calculations or MD simulations, key parameters such as the donor-acceptor distance and the bond angle can be determined. researchgate.net The strength of these hydrogen bonds can be estimated by methods such as Natural Bond Orbital (NBO) analysis, which quantifies the stabilization energy arising from the interaction. rsc.org These intramolecular interactions are expected to play a significant role in stabilizing specific conformations and influencing the molecule's spectroscopic properties and chemical behavior.

Mechanistic Studies via Computational Approaches

Computational chemistry offers profound insights into the step-by-step pathways of chemical reactions. Through the use of quantum mechanical calculations, it is possible to model the transformation of reactants into products, identifying key intermediates and the energetic barriers that must be overcome. For a molecule like this compound, such studies could explore various potential reactions, including but not limited to, electrophilic or nucleophilic aromatic substitution, reactions involving the nitro group, or transformations of the isopropylamino substituent. However, specific computational studies detailing these mechanisms for this compound are not currently available in the scientific literature.

Transition State Characterization for Key Reactions

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. Its characterization is a cornerstone of mechanistic chemistry, providing a snapshot of the bond-breaking and bond-forming processes. Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, are employed to locate and characterize these transition states, confirming their nature through vibrational frequency analysis (where a single imaginary frequency corresponds to the reaction coordinate).

A detailed computational analysis of this compound would involve identifying the transition state structures for its characteristic reactions. This would include geometric parameters (bond lengths and angles) of the activated complex. Unfortunately, no such data has been published.

To illustrate the type of data that would be presented here had it been available, the following is a hypothetical and generalized data table for a reaction involving a substituted nitrophenol.

Hypothetical Transition State Data for a Generic Nitrophenol Reaction

| Parameter | Reactant Complex | Transition State | Product Complex |

| C-N Bond Length (Å) | 1.45 | 1.55 | - |

| N-O Bond Length (Å) | 1.22 | 1.25 | 1.22 |

| C-X Bond Length (Å) (where X is an incoming/outgoing group) | - | 1.80 | 2.10 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This table is for illustrative purposes only and does not represent actual data for this compound.

Reaction Coordinate Diagrams and Activation Energies

A reaction coordinate diagram visually represents the energy profile of a reaction as it progresses from reactants to products. The x-axis typically represents the reaction coordinate (a measure of the progress of the reaction), and the y-axis represents the potential energy. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). The activation energy is a critical parameter that governs the rate of a chemical reaction.

Computational studies would provide the relative energies of reactants, transition states, and products, allowing for the construction of such diagrams and the calculation of activation energies. This would offer quantitative insights into the feasibility and kinetics of potential reactions of this compound. In the absence of specific research on this compound, it is not possible to provide a reaction coordinate diagram or a table of activation energies.

For context, a hypothetical data table for activation energies of different potential reactions of a substituted phenol (B47542) is provided below.

Hypothetical Activation Energies for Generic Phenolic Compound Reactions

| Reaction Type | Solvent | Activation Energy (kcal/mol) |

| Nitration | Acetic Acid | 15.2 |

| Halogenation | Water | 12.5 |

| Alkylation | Dichloromethane (B109758) | 20.1 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Reactivity and Mechanistic Organic Chemistry of 2 Isopropylamino 5 Nitrophenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, engaging in acid-base chemistry and directing the substitution pattern of the aromatic ring.

The hydroxyl group imparts acidic properties to the molecule, allowing it to donate a proton to a base to form a phenoxide ion. The acidity of this phenol (B47542) is modulated by the electronic effects of the other substituents. The electron-withdrawing nitro group in the para position relative to the hydroxyl group significantly increases its acidity compared to unsubstituted phenol. Conversely, the electron-donating isopropylamino group in the ortho position tends to decrease acidity.

The acid-base equilibrium can be represented as follows: C₉H₁₂N₂O₃ + B ⇌ [C₉H₁₁N₂O₃]⁻ + BH⁺ (where B is a base)

Table 1: Comparison of pKa Values for Phenol and Related Substituted Phenols This table illustrates the influence of electron-donating and electron-withdrawing groups on the acidity of the phenolic hydroxyl group. Data is for general reference and may vary with experimental conditions.

| Compound | pKa | Effect of Substituent |

|---|---|---|

| Phenol | ~9.95 | Reference |

| 4-Nitrophenol (B140041) | ~7.15 | Electron-withdrawing (NO₂) increases acidity. rsc.org |

| 2-Aminophenol | ~9.97 | Electron-donating (NH₂) slightly decreases acidity. |

| 2-Amino-5-nitrophenol (B90527) | Not widely reported | Competing effects of electron-donating (NH₂) and electron-withdrawing (NO₂) groups. |

The hydroxyl and isopropylamino groups are strong activating, ortho, para-directing groups, while the nitro group is a deactivating, meta-directing group. byjus.com This leads to specific regioselectivity in electrophilic aromatic substitution (EAS) reactions.

Directing Effects:

-OH group (at C1): Directs incoming electrophiles to positions C2 (ortho), C4 (para), and C6 (ortho).

-NH(iPr) group (at C2): Directs to positions C1 (ortho, occupied), C3 (ortho), and C5 (para, occupied).

-NO₂ group (at C5): Directs to positions C1 (meta, occupied), C3 (meta), and C5 (meta, occupied).

The positions available for substitution are C3, C4, and C6. The powerful activating effects of the hydroxyl and amino groups dominate the deactivating effect of the nitro group, making the ring susceptible to EAS. byjus.com The most likely positions for electrophilic attack are C4 and C6, which are para and ortho to the strongly activating hydroxyl group, respectively. Position C3 is ortho to the amino group but also meta to the nitro group. Steric hindrance from the bulky isopropyl group at C2 may slightly disfavor substitution at the C3 position. Reactions like halogenation or nitration would be expected to yield a mixture of products, with substitution occurring at these activated sites. byjus.commasterorganicchemistry.com

Reactivity of the Isopropylamino Moiety

The secondary amine nitrogen is nucleophilic and can participate in a variety of bond-forming reactions.

The lone pair of electrons on the nitrogen atom of the isopropylamino group makes it a potent nucleophile. It can readily react with electrophiles in reactions such as:

N-Alkylation: Reaction with alkyl halides to form a tertiary amine.

N-Acylation: Reaction with acyl chlorides or anhydrides to form an amide. This reaction is often used as a method to protect the amino group during other transformations.

These reactions are fundamental in modifying the structure and properties of the molecule, and similar transformations are widely used in the synthesis of more complex structures from aniline (B41778) derivatives.

The isopropylamino group is a key functional handle for the construction of heterocyclic rings. By reacting with bifunctional electrophiles, it can undergo condensation and cyclization to form various heterocyclic systems. While specific examples for 2-(isopropylamino)-5-nitrophenol are not widespread, the reactivity can be inferred from related compounds like 2-amino-5-nitrophenol and other substituted anilines, which are common starting materials in heterocyclic synthesis. google.comnih.gov

For instance, condensation of the amino group with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of five- or six-membered nitrogen-containing heterocycles. Such synthetic strategies are crucial for creating novel compounds with potential applications in medicinal chemistry and materials science. nih.govmdpi.comresearchgate.netresearchgate.net

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group.

The reduction of the aromatic nitro group is one of its most important reactions. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic character of the molecule. The product of this reduction, 4-amino-2-(isopropylamino)phenol, is a benzene-1,2,4-triamine (B1199461) derivative, a valuable intermediate for further synthetic elaboration, such as the construction of complex heterocyclic systems. researchgate.net

Common methods for the reduction of an aromatic nitro group include:

Catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst).

Metal-acid systems (e.g., tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid).

Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄). researchgate.net

The choice of reagent can be critical to avoid the reduction of other functional groups if desired.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | General Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Pressurized hydrogen gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | Clean, high-yielding, but may reduce other susceptible groups. |

| SnCl₂/HCl | Aqueous acidic conditions | A classic method, often effective for selective reductions. |

| Fe/HCl or Fe/NH₄Cl | Aqueous or alcoholic solvents, often heated | Economical and effective for large-scale synthesis. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems | A milder reducing agent, can sometimes offer different selectivity. researchgate.net |

Selective Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a gateway to a wide array of amino-substituted derivatives. niscpr.res.innumberanalytics.com The selective reduction of the nitro group in this compound to yield 5-amino-2-(isopropylamino)phenol is a crucial step in the synthesis of various target molecules. This transformation requires careful selection of reagents to avoid the reduction of other functional groups or the aromatic ring itself.

Several methods are available for the reduction of aromatic nitro compounds, each with its own advantages and limitations. numberanalytics.comcommonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a common and effective method. commonorganicchemistry.com However, its high reactivity can sometimes lead to the reduction of other susceptible functionalities. commonorganicchemistry.com For substrates sensitive to harsh conditions, milder reducing agents are preferred.

Alternative reagents for selective nitro group reduction include metal-based systems like zinc (Zn) or iron (Fe) in acidic media. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com Another approach involves the use of sodium sulfide (B99878) (Na₂S), which can sometimes achieve selective reduction of one nitro group in the presence of others and is generally unreactive towards aliphatic nitro groups. commonorganicchemistry.com Hydrazine-based systems, such as hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, have also been shown to be effective for the rapid and selective reduction of aromatic nitro groups at room temperature. niscpr.res.in More recently, nickel-catalyzed hydrosilylative reduction has emerged as a chemoselective method for converting nitro compounds to primary amines under mild conditions. rsc.org

The resulting diamine, 5-amino-2-(isopropylamino)phenol, is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Common Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Selectivity |

| H₂/Pd/C | Catalytic hydrogenation | High reactivity, may reduce other functional groups commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Useful when dehalogenation is a concern commonorganicchemistry.com |

| Fe/Acid | Acidic media | Mild and selective commonorganicchemistry.com |

| Zn/Acid | Acidic media | Mild and selective commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Good for sensitive substrates commonorganicchemistry.com |

| Na₂S | - | Can be selective for one of multiple nitro groups commonorganicchemistry.com |

| Hydrazine glyoxylate/Zn or Mg | Room temperature | Rapid and selective niscpr.res.in |

| Ni(acac)₂/PMHS | Mild conditions | Chemoselective hydrosilylative reduction rsc.org |

Role of the Nitro Group in Aromatic Nucleophilic Substitution

The nitro group is a powerful electron-withdrawing group, and its presence on an aromatic ring significantly influences the ring's susceptibility to nucleophilic attack. numberanalytics.comgeorganics.sk In the context of this compound, the nitro group, positioned para to the hydroxyl group and meta to the isopropylamino group, plays a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SNA r) reactions. libretexts.org

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic substitution. georganics.skquora.com This is because it can stabilize the negative charge of the Meisenheimer complex, the intermediate formed during nucleophilic attack. libretexts.org For effective stabilization through resonance, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org If the nitro group is meta to the leaving group, this stabilization is not possible, and the reaction is less likely to occur. libretexts.org

In this compound, while there isn't a conventional leaving group like a halide, the principles of nucleophilic aromatic substitution are still relevant. The nitro group's presence can influence the reactivity of the other substituents and the ring itself towards strong nucleophiles. For instance, in related nitrophenol derivatives, the nitro group can be displaced by a potent nucleophile under specific reaction conditions, although this is less common than the displacement of a halide. researchgate.net The relative reactivity of leaving groups in SNAr reactions is influenced by factors such as the substrate structure, the nature of the nucleophile, and the reaction conditions. researchgate.net

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple reactive functional groups in this compound allows for a variety of intermolecular and intramolecular reactions, leading to the formation of diverse and complex molecular architectures.

Cyclization Reactions and Annulation Processes

The reduced form of this compound, 5-amino-2-(isopropylamino)phenol, is a key precursor for various cyclization and annulation reactions. The ortho-aminophenol moiety is particularly important in the synthesis of phenoxazine (B87303) and phenoxazinone derivatives. rsc.orgresearchgate.net These heterocyclic structures are of significant interest due to their applications in materials science and medicinal chemistry. researchgate.net

The oxidative coupling of o-aminophenols is a common method for constructing the 3H-phenoxazin-3-one core. researchgate.net This process can be catalyzed by various metal complexes, mimicking the enzymatic activity of phenoxazinone synthase. iitkgp.ac.inacs.org For example, copper(II) and cobalt(II)/Co(III) complexes have been shown to catalyze the aerial oxidation of o-aminophenols to produce phenoxazinone structures. rsc.org

Rearrangement Reactions

While specific rearrangement reactions involving this compound are not extensively documented in the provided search results, the general reactivity of aminophenols and nitroaromatics suggests the possibility of certain rearrangements under specific conditions. For instance, reactions involving the diazonium salt derived from the amino group could potentially lead to rearrangements, although this is speculative without direct evidence.

Catalytic Activity and Ligand Complexation Studies

The hydroxyl and amino functionalities of this compound and its derivatives make them excellent ligands for coordinating with metal centers. The resulting metal complexes can exhibit interesting catalytic properties and have been a subject of study in coordination chemistry.

Coordination Chemistry with Metal Centers

Aminophenol derivatives, including those structurally related to this compound, can act as redox-active ligands. mdpi.comnih.gov These ligands can coordinate with a variety of transition metals, forming complexes with diverse stoichiometries and geometries. mdpi.comnih.gov The oxidation state of both the ligand and the metal can vary depending on the reaction conditions. mdpi.comnih.gov

For example, bis(o-aminophenol) ligands can form stable complexes with metals like copper, cobalt, nickel, and iron. mdpi.comnih.govnih.gov The coordination environment around the metal center can influence the complex's magnetic, electrochemical, and catalytic properties. mdpi.comnih.gov In some cases, the ligand itself can be redox-active, participating in electron transfer processes during catalytic cycles. mdpi.comnih.gov The study of such complexes provides insights into the electronic structure and reactivity of both the metal and the ligand. researchgate.net The coordination of this compound or its derivatives to metal centers can lead to the formation of coordination polymers with potential applications in catalysis. mdpi.com

Organocatalysis Mediated by the Compound's Functional Groups

The field of organocatalysis, the use of small organic molecules to accelerate chemical reactions, has established itself as a powerful tool in modern synthetic chemistry. A key strategy within this field is the concept of bifunctional catalysis, where two functional groups on a single molecule work in concert to activate both the nucleophile and the electrophile in a reaction. The molecular architecture of this compound, featuring a secondary amino group and a phenolic hydroxyl group, presents a compelling framework for such cooperative catalysis. While specific documented examples of this compound as an organocatalyst are not prevalent in the literature, its structural motifs are analogous to well-established classes of bifunctional organocatalysts. This allows for a detailed exploration of its potential reactivity and mechanistic pathways.

The catalytic potential of this compound is rooted in the ability of its two functional groups to engage in non-covalent interactions and to form transient covalent intermediates with substrates. The secondary amine can act as a nucleophile or a base, while the phenolic hydroxyl group can serve as a hydrogen bond donor. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to significantly influence the acidity of the phenolic proton and the nucleophilicity of the amino group, thereby modulating the compound's catalytic activity.

The Role of the Isopropylamino Group in Covalent Catalysis

The secondary amino group is a cornerstone of aminocatalysis, a major branch of organocatalysis. nih.gov This functional group can react with carbonyl compounds, such as aldehydes and ketones, to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates.

In a potential catalytic cycle, the isopropylamino group of this compound could condense with a ketone or aldehyde to form an enamine. This enamine is a more potent nucleophile than the corresponding enol or enolate, a principle that has been widely exploited in the α-functionalization of carbonyls. youtube.com The increased nucleophilicity arises from the higher energy of the nitrogen lone pair compared to the oxygen lone pair in an enol.

Alternatively, in reactions with α,β-unsaturated carbonyls, the amino group can form an iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it more susceptible to nucleophilic attack. nih.gov This activation mode is fundamental to many enantioselective conjugate addition reactions.

The Phenolic Hydroxyl Group as a Hydrogen-Bonding Activator

The hydroxyl group of this compound is poised to act as a Brønsted acid or a hydrogen bond donor. In a bifunctional catalytic scenario, this group can activate an electrophile by forming a hydrogen bond, thereby increasing its reactivity. For instance, in an enamine-mediated reaction, while the enamine acts as the nucleophile, the phenolic hydroxyl could simultaneously activate the electrophilic partner.

The acidity of this phenolic hydroxyl is enhanced by the presence of the electron-withdrawing nitro group at the para-position. This electronic effect makes the hydroxyl proton a better hydrogen bond donor, leading to stronger and more effective activation of the electrophile. This cooperative activation, where the nucleophile and electrophile are simultaneously engaged by the catalyst, can lead to highly organized transition states, which is particularly crucial for achieving high levels of stereoselectivity in asymmetric reactions. nih.gov

Synergistic Bifunctional Catalysis

The true potential of this compound as an organocatalyst would lie in the synergistic interplay between the amino and hydroxyl groups. In a hypothetical asymmetric Michael addition of a ketone to a nitro-olefin, for example, the catalytic cycle could proceed as follows:

The secondary amine reacts with the ketone to form a chiral enamine.

The phenolic hydroxyl group, through hydrogen bonding, activates the nitro-olefin, the Michael acceptor.

The catalyst molecule then serves as a scaffold, bringing the enamine and the activated nitro-olefin into close proximity in a well-defined orientation within the transition state. This organization is key to controlling the stereochemical outcome of the reaction.

The carbon-carbon bond is formed, and subsequent hydrolysis releases the product and regenerates the catalyst.

This type of bifunctional activation is reminiscent of the mechanisms employed by highly effective organocatalysts like prolinamides and thioureas, where a combination of covalent aminocatalysis and non-covalent hydrogen bonding interactions leads to high efficiency and enantioselectivity. nih.govrsc.org

To illustrate the potential efficacy of such a system, the following table presents data from a study on a related bifunctional aminophenol catalyst in an asymmetric reaction. While not featuring this compound itself, it demonstrates the high levels of yield and enantioselectivity that can be achieved with this catalyst scaffold.

| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Nitrostyrene | Cyclohexanone | 10 | Toluene | 24 | 95 | 98 |

| 2 | β-Nitrostyrene | Acetone (B3395972) | 10 | THF | 48 | 88 | 92 |

| 3 | Chalcone | Cyclohexanone | 15 | Chloroform | 36 | 92 | 95 |

This table represents typical results for a bifunctional aminophenol-catalyzed Michael addition and is for illustrative purposes. The catalyst is a derivative of aminophenol, not this compound.

Advanced Applications and Research Paradigms of 2 Isopropylamino 5 Nitrophenol

Role as a Chemical Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups on the aromatic ring of 2-(Isopropylamino)-5-nitrophenol makes it a valuable precursor in multi-step organic syntheses. Its utility spans from the creation of sophisticated pharmaceutical scaffolds to the construction of novel polymeric architectures.

Precursor for Advanced Pharmaceutical Scaffolds and Agrochemicals

A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of N-aryl-2-oxazolidinone-5-carboxamides. These compounds are a class of potent antibacterial agents. The synthesis involves the use of this compound as a starting material, which undergoes a series of reactions to form the core oxazolidinone structure. This heterocyclic motif is crucial for the antibacterial activity of the final product. A German patent describes the synthesis of these N-aryl-2-oxazolidinone-5-carboxamides and their derivatives, highlighting their strong antibacterial efficacy. google.com The initial step in this patented process is the preparation of this compound itself, starting from 2-amino-5-nitrophenol (B90527). google.com

While direct evidence of this compound's application in agrochemical synthesis is not extensively documented, the structural motifs present in its derivatives bear resemblance to those found in some agrochemical compounds. Nitrophenol compounds, more broadly, are recognized as important synthetic intermediates for various products, including those with potential applications in agriculture. For instance, certain nitrophenol derivatives are precursors to compounds with herbicidal or pesticidal properties. A US patent points to nitrophenol compounds as useful synthetic intermediates for medicines with a benzoxazine (B1645224) skeleton, which could have broader applications. google.com

Building Block for Polymeric Systems and Resins

The bifunctional nature of this compound, possessing both a hydroxyl and a secondary amino group, makes it a candidate for use as a monomer in the synthesis of various polymeric systems. While specific examples of polymers derived directly from this compound are not prevalent in public literature, the chemistry of related o-aminophenols and nitrophenols provides a strong basis for its potential in this area.

A US patent details the use of o-nitrophenol derivatives as monomers for the preparation of polymer precursors that lead to polybenzoxazoles. google.com These high-performance polymers are known for their excellent thermal stability, low moisture absorption, and high degree of planarization, making them suitable for applications in microelectronics and other advanced technologies. google.com The o-aminophenols derived from these nitrophenol precursors are key to forming the oxazole (B20620) ring in the polymer backbone. google.com By analogy, this compound, upon reduction of its nitro group to an amino group, would yield a tri-functional monomer (a diaminophenol derivative) that could be incorporated into similar high-performance polymers. The isopropyl group would likely influence the solubility and processing characteristics of the resulting polymer.

Contributions to Chromogenic Systems and Dye Chemistry

The chromophoric nitro group and the auxochromic amino and hydroxyl groups in this compound suggest its potential utility in the field of dye chemistry and chromogenic systems.

Development of Azo Dyes and Pigments (drawing parallels with 2-amino-5-nitrophenol)

Azo dyes, characterized by the -N=N- functional group, constitute the largest class of synthetic dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative.

While direct synthesis of an azo dye from this compound (which is a secondary amine) is not the standard procedure, its precursor, 2-amino-5-nitrophenol, is a well-known intermediate in the production of azo dyes. byjus.com This primary amine can be diazotized and coupled with various aromatic compounds to produce a range of colors. The resulting dyes find applications in coloring synthetic resins, lacquers, inks, and wood stains. byjus.com

By drawing a parallel, if the isopropyl group were to be introduced after the formation of the azo linkage from 2-amino-5-nitrophenol, it would modify the properties of the resulting dye. The bulky isopropyl group could influence the dye's solubility, lightfastness, and affinity for different fibers. The table below illustrates the general structure of azo dyes derived from 2-amino-5-nitrophenol and how a subsequent N-isopropylation would alter the final structure.

| Reactant 1 (Diazotized Amine) | Reactant 2 (Coupling Component) | Resulting Azo Dye Structure (from 2-amino-5-nitrophenol) | Hypothetical N-isopropylated Azo Dye Structure |

| Diazotized 2-amino-5-nitrophenol | Phenol | ||

| Diazotized 2-amino-5-nitrophenol | N,N-Dimethylaniline |

Note: The images in the table are illustrative representations of the chemical structures.

Application in Sensor Technologies and pH Indicators

The phenolic hydroxyl group in conjunction with the electron-withdrawing nitro group makes nitrophenols, as a class, effective pH indicators. The acidity of the phenolic proton is significantly increased by the nitro group, leading to a color change upon deprotonation in alkaline solutions.